3-amino-4-(hydroxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
Overview
Description
3-amino-4-(hydroxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(hydroxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide typically involves the cyclization of thiophene derivatives. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield the desired thieno[2,3-b]pyridine derivatives . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(hydroxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Noncatalyzed, regio- and stereoselective hypochlorite oxidation.
Reduction: Reduction of nitro groups to amino groups using hydrazine hydrate.
Substitution: Palladium-catalyzed C-N Buchwald-Hartwig coupling.
Common Reagents and Conditions
Oxidation: Hypochlorite in different solvents.
Reduction: Hydrazine hydrate in ethanol.
Substitution: Palladium catalysts with bromonitrobenzenes.
Major Products
Oxidation: Various oxidized derivatives depending on the solvent used.
Reduction: Amino derivatives.
Substitution: Aminodi(hetero)arylamines.
Scientific Research Applications
3-amino-4-(hydroxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-amino-4-(hydroxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it acts as a selective inhibitor of plasmodial glycogen synthase kinase-3 by binding to the ATP pocket of the kinase, thereby inhibiting its activity . The compound’s unique structure allows it to form hydrogen bonds with the backbone amide NH-group and interact with the hinge region of the kinase .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-cyano-2-thiophenecarboxamides
- 3-Amino-2-(isoxazol-3-yl)-4-methoxymethyl-6-methylthieno[2,3-b]pyridine
- 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
Uniqueness
3-amino-4-(hydroxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide stands out due to its hydroxymethyl group at the 4-position, which imparts unique chemical reactivity and biological activity compared to other thieno[2,3-b]pyridine derivatives.
Properties
Molecular Formula |
C10H11N3O2S |
---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
3-amino-4-(hydroxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C10H11N3O2S/c1-4-2-5(3-14)6-7(11)8(9(12)15)16-10(6)13-4/h2,14H,3,11H2,1H3,(H2,12,15) |
InChI Key |
NQSCWUIEJRBEFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)N)N)CO |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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